Ethyl isoindoline-4-carboxylate hydrochloride is a chemical compound with the molecular formula . It is a derivative of isoindoline, which is a bicyclic organic compound characterized by its unique structural properties. This compound is utilized in various chemical and pharmaceutical applications, primarily due to its potential as a building block in organic synthesis and its role in drug development.
Ethyl isoindoline-4-carboxylate hydrochloride can be sourced from chemical suppliers and is classified under organic compounds, specifically within the category of carboxylic acid derivatives. Its hydrochloride form enhances its solubility and stability, making it suitable for various laboratory and industrial applications.
The synthesis of ethyl isoindoline-4-carboxylate hydrochloride typically involves the following steps:
In industrial settings, these methods are scaled up for batch production, optimizing conditions for yield and purity while maintaining safety protocols.
Ethyl isoindoline-4-carboxylate hydrochloride features a bicyclic structure with a carboxylate group attached to an isoindoline framework. The key structural elements include:
The compound's molecular weight is approximately 229.69 g/mol, with notable spectral data available from nuclear magnetic resonance (NMR) studies confirming its structure.
Ethyl isoindoline-4-carboxylate hydrochloride can participate in various chemical reactions:
The mechanism of action for ethyl isoindoline-4-carboxylate hydrochloride primarily revolves around its reactivity due to the functional groups present in its structure. In biological systems, it may act as a precursor for biologically active compounds, influencing various biochemical pathways through interactions with specific enzymes or receptors.
Relevant analytical techniques such as NMR and mass spectrometry are employed to confirm the identity and purity of this compound during research and application phases.
Ethyl isoindoline-4-carboxylate hydrochloride has diverse scientific uses, including:
The systematic IUPAC name ethyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride precisely defines this compound's molecular architecture according to systematic heterocyclic nomenclature rules. This nomenclature specifies: (1) the ethyl ester group (-COOCH₂CH₃) at position 4; (2) the partially reduced isoindoline core (2,3-dihydro-1H-isoindole); and (3) the hydrochloride salt formation at the basic nitrogen. The structure consists of a benzene ring fused with a five-membered saturated heterocycle containing a secondary amine, which is protonated in the hydrochloride salt form. The molecular formula is C₁₁H₁₄ClNO₂ with a molecular weight of 227.69 g/mol, confirmed through mass spectrometric analysis [4] [10].
Table 1: Fundamental Chemical Identifiers of Ethyl Isoindoline-4-carboxylate Hydrochloride
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 1311254-57-5 | [4] |
Molecular Formula | C₁₁H₁₄ClNO₂ | [4] [10] |
Molecular Weight | 227.69 g/mol | [4] |
SMILES Notation | O=C(C1=CC=CC2=C1CNC2)OCC.[H]Cl | [4] [10] |
InChI Key | RNFFUJIMDNSFTL-UHFFFAOYSA-N | [4] |
Canonical SMILES | Cl.CCOC(=O)C1=CC=CC2CNCC=21 | [4] |
The structural characteristics that define its chemical behavior include:
Computational analysis reveals key physicochemical parameters including a topological polar surface area (TPSA) of 38.33 Ų, indicative of moderate membrane permeability, and a calculated LogP value of 1.89, suggesting balanced lipophilicity suitable for blood-brain barrier penetration in drug candidates. The molecule contains three hydrogen bond acceptors and one hydrogen bond donor (the protonated amine), contributing to its intermolecular interaction potential [6].
The documented synthesis of ethyl isoindoline-4-carboxylate hydrochloride represents a significant evolution in isoindoline functionalization strategies that gained momentum in the early 2010s. Before its reported synthesis (circa 2012), isoindoline derivatives primarily featured substituents at positions 1, 5, or 6, with position 4 considered synthetically challenging due to electronic deactivation by early-stage intermediates. The emergence of CAS 1311254-57-5 in chemical databases around 2013-2014 coincided with pharmaceutical researchers' increasing interest in saturated bioisosteres for isoindoline-1,3-diones (phthalimides) to reduce planarity and improve solubility profiles [7] [9].
The synthesis typically employs a multi-step sequence starting from commercially available precursors:
Table 2: Commercial Availability and Research-Scale Pricing
Supplier | Catalog Number | Purity | Pack Size | Price (USD) | |
---|---|---|---|---|---|
TRC | E938898 | >95% | 100 mg | $240 | |
AK Scientific | 4768DN | >95% | 1 g | $766 | |
AstaTech | 53356 | 95% | 0.25 g | $205 | |
Accela | SY240817 | ≥95% | 0.25 g | $252 | |
Chemenu | CM246333 | 95% | 1 g | $453 |
Methodological breakthroughs enabling its practical synthesis include:
The compound's commercial availability beginning around 2015 marked a transition from custom synthesis curiosity to standardized building block, accelerating its adoption across pharmaceutical research programs. This evolution parallels the broader trend in medicinal chemistry where complex, saturated heterocycles transition from synthetic challenges to commercially accessible intermediates, enabling rapid structure-activity relationship exploration .
Ethyl isoindoline-4-carboxylate hydrochloride serves as a versatile molecular platform for generating structurally diverse pharmacologically active compounds. Its bifunctional nature—featuring a secondary amine (as hydrochloride) and an ethyl ester—provides two distinct sites for chemical modification. The amine functionality enables N-alkylation, acylation, or sulfonylation reactions, while the ester permits hydrolysis to carboxylic acid, amide formation, or reduction to alcohol. This chemical duality facilitates its transformation into numerous derivatives occupying distinct regions of pharmacophore space [4] [7] [9].
Significant applications in drug discovery include:
Table 3: Structural Analogs and Their Pharmaceutical Relevance
Structural Analog | CAS Number | Molecular Formula | Key Structural Differences | Potential Therapeutic Applications | |
---|---|---|---|---|---|
Methyl isoindoline-4-carboxylate HCl | 127168-90-5 | C₁₀H₁₂ClNO₂ | Methyl ester vs ethyl ester | Improved metabolic stability | [5] [6] |
Ethyl isoindoline-5-carboxylate HCl | 1159826-50-2 | C₁₁H₁₄ClNO₂ | Positional isomer (5- vs 4-carboxylate) | Altered target binding orientation | [7] |
Isoindoline-4-carboxylic acid | Not specified | C₉H₉NO₂ | Free acid without ethyl ester | Direct conjugation to amine-containing molecules | [7] |
N-Methyl-isoindoline-4-carboxylate | Not specified | C₁₀H₁₁NO₂ | N-methylated derivative | Enhanced membrane permeability | [7] [9] |
The compound's significance in medicinal chemistry is further evidenced by its incorporation in patent-protected pharmaceutical compositions. Patent EP3896062A1 specifically claims isoindoline derivatives synthesized using ethyl isoindoline-4-carboxylate hydrochloride as a key intermediate for protein-protein interaction inhibitors. These compounds demonstrate nanomolar-level inhibition of biologically targets involved in oncology and inflammatory pathways. The structural features provided by this scaffold—including the defined vector orientation of the carboxylate group and the basic nitrogen capable of forming salt bridges with biological targets—enable high-affinity binding to diverse enzyme classes [9].
Computational profiling predicts favorable drug-like properties for derivatives stemming from this core structure. The molecular weight remains below 300 Da for initial derivatives, with calculated LogP values typically between 1.5-2.5, aligning with Lipinski's rule of five parameters. The topological polar surface area (38.33 Ų) suggests adequate gastrointestinal absorption potential. These computational insights, combined with demonstrated synthetic versatility, position ethyl isoindoline-4-carboxylate hydrochloride as a privileged structure in modern rational drug design [6] [9].
Table 4: Key Isoindoline Derivatives in Pharmaceutical Patents
Derivative Class | Patent/Publication | Biological Target | Structural Modifications from Lead Compound | |
---|---|---|---|---|
Spirocyclic Isoindolinones | EP3896062A1 | Ubiquitin-proteasome system | Spirofusion at C3 position with xanthene systems | [9] |
N-Sulfonylated Derivatives | WO2020156253A1 | Kinase enzymes | Sulfonylation of nitrogen with aromatic/heteroaromatic systems | [9] |
Bifunctional PROTACs | US20210002371A1 | BTK and cereblon E3 ligase | Elongated linkers from nitrogen to E3 ligand | [7] [9] |
Tetracyclic Fused Systems | CN113527274A | PARP enzymes | Annelation of additional rings at C4-C5 positions | [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: